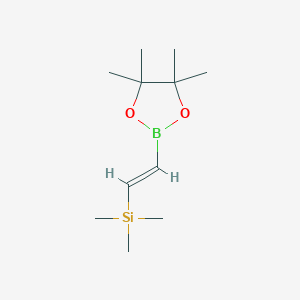

(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane

Descripción general

Descripción

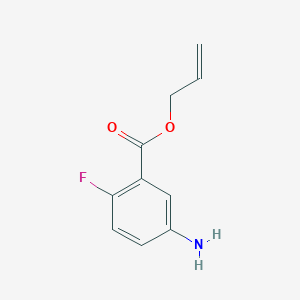

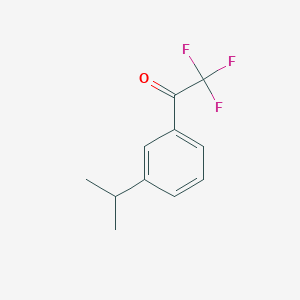

“(E)-Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane” is a chemical compound. It’s a significant intermediate in the synthesis of various other compounds .

Synthesis Analysis

The compound can be synthesized through various chemical reactions. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .Chemical Reactions Analysis

The compound is involved in various chemical reactions. As mentioned earlier, it’s a significant intermediate in the synthesis of 1H-indazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular electrostatic potential and frontier molecular orbitals are investigated through DFT .Aplicaciones Científicas De Investigación

Hiyama Coupling

Vinyl tris(trimethylsilyl)silanes, like the compound , are used in Hiyama coupling. This process involves the oxidative treatment of vinyl tris(trimethylsilyl)silanes with hydrogen peroxide and sodium hydroxide, which generates reactive silanol or siloxane species. These species then undergo palladium-catalyzed cross-couplings with various halides, retaining the stereochemistry in (E)-silanes (Wang et al., 2008).

Nanocomposite Foams

Trimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)silane is used to chemically bond polymer and organoclay in the production of ethylene-vinyl acetate copolymer/ethylene-1-butene copolymer/organoclay nanocomposite foams. This enhances the foam's compression set properties (Park, Kim, & Chowdhury, 2008).

Suzuki–Miyaura Cross-Coupling

The compound is used as a vinyl building block in the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes via palladium-catalyzed Suzuki–Miyaura cross-coupling (Szudkowska‐Fratczak et al., 2014).

Nanohybrid Synthesis

It serves as a building block in the synthesis of functional cubes from octavinylsilsesquioxane (OVS) for nanohybrid synthesis. This involves various functionalization processes, including cross-metathesis and hydrosilylation (Cheng, Vautravers, Morris, & Cole-Hamilton, 2008).

Organic-Inorganic Hybrid Gel Films

The compound is utilized in the synthesis of polyvinylpolysilsesquioxane (PVPS) organic–inorganic hybrid gel films, which incorporate polyethylene and siloxane backbone linkages for various applications (Gunji et al., 2003).

Polymerization and Cross-linking

Its use in the polymerization of divinylether and epoxy monomers under visible-light exposure is also noted. It facilitates the synthesis of cross-linked polymer networks with dual Tg values, indicating diverse polymer phases (Telitel et al., 2012).

Propiedades

IUPAC Name |

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMNKYZWPOUBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694547 | |

| Record name | Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126688-99-1 | |

| Record name | Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)

![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)

![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)

![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)